molecular formula C8H17NO3 B1528830 Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate CAS No. 1461714-88-4

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate

Cat. No.: B1528830
CAS No.: 1461714-88-4
M. Wt: 175.23 g/mol
InChI Key: SDTIYVJWKYSYDC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate: is a chemical compound belonging to the class of organic compounds known as amino acids and derivatives. This compound features a tert-butyl group, an amino group, a hydroxyl group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors. One common method involves the reaction of tert-butyl acrylate with an amino alcohol under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The hydroxyl group can be reduced to form a corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Various substituted amines or esters

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and protein interactions. Medicine: Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-2-methylpropanoate: Similar structure but lacks the hydroxyl group.

  • Tert-butyl 3-amino-2-methylpropanoate: Similar structure but lacks the hydroxyl group.

  • Tert-butyl 2-hydroxy-2-methylpropanoate: Similar structure but lacks the amino group.

Uniqueness: Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is unique due to the presence of both an amino and a hydroxyl group on the same carbon, which allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

tert-butyl 3-amino-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTIYVJWKYSYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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